molecular formula C20H54HgSi6 B14691421 Bis[tris(trimethylsilyl)methyl]mercury CAS No. 29728-36-7

Bis[tris(trimethylsilyl)methyl]mercury

Katalognummer: B14691421
CAS-Nummer: 29728-36-7
Molekulargewicht: 663.7 g/mol
InChI-Schlüssel: JSBJYGAFDMGJCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[tris(trimethylsilyl)methyl]mercury is an organomercury compound characterized by the presence of two tris(trimethylsilyl)methyl groups attached to a central mercury atom. This compound is notable for its unique structural features and its applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bis[tris(trimethylsilyl)methyl]mercury typically involves the reaction of tris(trimethylsilyl)methyl lithium with mercury(II) chloride. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:

2(TMS)3C-Li+HgCl2(TMS)3C-Hg-C(TMS)3+2LiCl2 \text{(TMS)$_3$C-Li} + \text{HgCl$_2$} \rightarrow \text{(TMS)$_3$C-Hg-C(TMS)$_3$} + 2 \text{LiCl} 2(TMS)3​C-Li+HgCl2​→(TMS)3​C-Hg-C(TMS)3​+2LiCl

where (TMS)$_3$C represents the tris(trimethylsilyl)methyl group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. Most preparations are conducted on a laboratory scale for research purposes.

Analyse Chemischer Reaktionen

Types of Reactions: Bis[tris(trimethylsilyl)methyl]mercury undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) compounds.

    Reduction: It can be reduced to elemental mercury under certain conditions.

    Substitution: The tris(trimethylsilyl)methyl groups can be substituted with other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products Formed:

    Oxidation: Mercury(II) oxide or other mercury(II) compounds.

    Reduction: Elemental mercury.

    Substitution: Various organomercury compounds depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Bis[tris(trimethylsilyl)methyl]mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organometallic chemistry for the synthesis of other organomercury compounds.

    Biology: Its interactions with biological molecules are studied to understand the effects of organomercury compounds on biological systems.

    Medicine: Research into its potential therapeutic applications is ongoing, although its toxicity limits its use.

    Industry: It is used in specialized industrial processes, particularly in the synthesis of complex organometallic compounds.

Wirkmechanismus

The mechanism of action of bis[tris(trimethylsilyl)methyl]mercury involves the interaction of the mercury atom with various molecular targets. The compound can form strong bonds with sulfur-containing groups in proteins and enzymes, leading to inhibition of their activity. This interaction is a key factor in its biological effects and toxicity.

Vergleich Mit ähnlichen Verbindungen

    Bis(trimethylsilyl)mercury: Another organomercury compound with similar structural features but different reactivity.

    Tris(trimethylsilyl)silane: A related compound used in radical-based reactions.

Uniqueness: Bis[tris(trimethylsilyl)methyl]mercury is unique due to the presence of two bulky tris(trimethylsilyl)methyl groups, which provide steric protection to the mercury center. This steric hindrance influences its reactivity and stability, making it distinct from other organomercury compounds.

Eigenschaften

CAS-Nummer

29728-36-7

Molekularformel

C20H54HgSi6

Molekulargewicht

663.7 g/mol

IUPAC-Name

bis[tris(trimethylsilyl)methyl]mercury

InChI

InChI=1S/2C10H27Si3.Hg/c2*1-11(2,3)10(12(4,5)6)13(7,8)9;/h2*1-9H3;

InChI-Schlüssel

JSBJYGAFDMGJCM-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Hg]C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.